molecular formula C22H16Cl2N2O2S B4957388 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

Katalognummer B4957388
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: TWGSBRXPPBKNDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide, also known as BML-210, is a novel small molecule inhibitor of NF-κB activation. NF-κB is a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival. Inhibition of NF-κB activation has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide inhibits NF-κB activation by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This compound binds to the ATP-binding site of IKKβ, thereby preventing its activation and subsequent phosphorylation of IκBα. This leads to the stabilization of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting NF-κB activation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis and to enhance the anti-tumor activity of chemotherapy drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide is its specificity for the IKKβ kinase, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of IKKβ that can be used as therapeutic agents in cancer and inflammatory diseases. Another direction is the investigation of the role of NF-κB in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of this compound as a tool for studying the regulation of NF-κB in various biological processes, such as immune response and inflammation, is an area of ongoing research.
In conclusion, this compound is a promising small molecule inhibitor of NF-κB activation that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research make it an important tool for studying the role of NF-κB in various biological processes.

Synthesemethoden

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of the 1,3-benzothiazole ring system, which is then coupled with a 2-methylphenyl group. The resulting intermediate is then subjected to further chemical modifications to introduce the 3,5-dichloro-4-methoxybenzamide moiety. The final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit NF-κB activation in vitro and in vivo, leading to the suppression of inflammation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-tumor activity in preclinical models of breast cancer, lung cancer, and leukemia.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2S/c1-12-9-13(22-26-18-5-3-4-6-19(18)29-22)7-8-17(12)25-21(27)14-10-15(23)20(28-2)16(24)11-14/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGSBRXPPBKNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.